molecular formula C2H6ClN B1618415 Aziridine, hydrochloride CAS No. 26338-45-4

Aziridine, hydrochloride

Cat. No.: B1618415
CAS No.: 26338-45-4
M. Wt: 79.53 g/mol
InChI Key: JXHSZQZCKLNUGB-UHFFFAOYSA-N
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Description

Historical Development of Aziridine Derivatives

The history of aziridine derivatives begins in 1888 when German chemist Siegmund Gabriel first synthesized aziridine, though he initially misidentified it as vinylamine. Gabriel prepared this compound by reacting 2-bromoethylamine hydrobromide with either silver oxide or potassium hydroxide. This pioneering work laid the foundation for the development of aziridine chemistry, though significant progress in understanding and utilizing these compounds would take several more decades.

Throughout the 20th century, synthetic methodologies for accessing aziridines evolved considerably. By the mid-20th century, industrial processes for producing aziridine were developed, including the Nippon Shokubai process and the Wenker synthesis, both of which utilize aminoethanol as the starting material. The Nippon Shokubai process employs an oxide catalyst and high temperatures to effect dehydration, while the Wenker synthesis involves converting aminoethanol to the corresponding sulfate ester, which subsequently undergoes base-induced sulfate elimination.

Table 1: Historical Milestones in Aziridine Chemistry

Year Milestone Significance
1888 Discovery by Siegmund Gabriel First synthesis of aziridine (initially misidentified as vinylamine)
Mid-20th century Development of Wenker synthesis Established practical route to aziridines via sulfate esters
Mid-20th century Development of Nippon Shokubai process Industrial method using oxide catalysts and high temperatures
2017 Direct and stereospecific aziridination Development of rhodium-catalyzed methods using hydroxylamine-O-sulfonic acids
2021 N-aziridinyl radical intermediates Introduction of aziridine group transfer as a synthetic methodology

The development of methods for synthesizing chiral aziridines represented another significant advance in this field. Recent years have seen remarkable progress in asymmetric synthesis techniques, including enantioselective reactions that can produce chiral aziridines with excellent enantiomeric excess. Additionally, novel approaches involving rhodium catalysis have enabled direct and stereospecific nitrogen-hydrogen and nitrogen-alkyl aziridination of olefins using inexpensive reagents such as hydroxylamine-O-sulfonic acids.

Chemical Significance of Three-Membered Heterocyclic Amines

The three-membered heterocyclic structure of aziridine is fundamental to understanding the chemistry of aziridine hydrochloride. This structural feature places aziridine in a special category alongside other strained three-membered rings such as cyclopropane and oxirane (ethylene oxide). The bond angles in aziridine are approximately 60°, considerably less than the normal tetrahedral bond angle of 109.5° found in unstrained carbon compounds. This geometric constraint creates significant angle strain, contributing to the high reactivity of these molecules.

The nitrogen atom in aziridine exhibits interesting electronic properties that distinguish it from acyclic aliphatic amines. Aziridine is less basic than typical aliphatic amines, with a pKa of 7.9 for the conjugate acid. This reduced basicity is attributed to the increased s-character of the nitrogen free electron pair, a consequence of the ring strain. Additionally, the ring strain increases the barrier to nitrogen inversion, allowing for the isolation of distinct invertomers in certain substituted aziridines, such as the cis and trans forms of N-chloro-2-methylaziridine.

Table 2: Comparison of Three-Membered Heterocyclic Rings

Property Aziridine (C₂H₅N) Oxirane (C₂H₄O) Thiirane (C₂H₄S)
Bond angles ~60° ~60° ~60°
Ring strain High High High
pKa of conjugate acid 7.9 N/A N/A
Barrier to heteroatom inversion High N/A N/A
Reactivity with nucleophiles High High High

The strain in the three-membered ring makes aziridines particularly susceptible to ring-opening reactions, which proceed with high regioselectivity. This reactivity pattern is central to the synthetic utility of aziridines and their derivatives. The ring-opening typically occurs via nucleophilic attack, with the nucleophile attacking the less substituted carbon atom in unsymmetrically substituted aziridines. This predictable reactivity has been exploited in numerous synthetic applications, including the preparation of amino alcohols, amino acids, and other nitrogen-containing compounds.

Position in Contemporary Organonitrogen Chemistry

Aziridine hydrochloride occupies a significant position in modern organonitrogen chemistry, serving as a valuable building block for the synthesis of complex nitrogen-containing molecules. Its importance stems from both the unique reactivity of the strained three-membered ring and the versatility of the nitrogen functionality.

In synthetic organic chemistry, aziridine derivatives serve as versatile intermediates for accessing diverse structural motifs. The ring-opening reactions of aziridines provide controlled access to 1,2-difunctionalized compounds with defined stereochemistry. Recent advances in aziridine chemistry have expanded their synthetic applications considerably. For example, researchers have developed methods for direct and stereospecific nitrogen-hydrogen and nitrogen-alkyl aziridination of olefins using rhodium catalysis. Another innovative approach involves the generation of nitrogen-aziridinyl radicals as reactive intermediates that enable the transfer of intact aziridine fragments in organic synthesis.

Table 3: Contemporary Applications of Aziridine Derivatives in Synthesis

Application Method Outcome
Direct aziridination Rhodium-catalyzed reaction with hydroxylamine-O-sulfonic acids Stereospecific N-H and N-alkyl aziridines from olefins
Aziridine group transfer Generation of N-aziridinyl radicals 1,2-hydroxyaziridination products from styrenyl olefins
Multicomponent reactions Reaction of aldimines with difluorodiazoethyl phenyl sulfone CF₂-functionalized aziridines
Ring-opening reactions Nucleophilic attack on aziridine ring Regioselective synthesis of β-functionalized amines
Pharmaceutical synthesis Regioselective aziridine ring-opening Production of immunomodulating drug fingolimod

In medicinal chemistry, aziridine-containing compounds have attracted attention for their biological activities. Several natural products and synthetic compounds containing aziridine rings exhibit a wide range of biological activities, as exemplified by compounds such as mitomycin C, azicemicin A, and miraziridine A. The strain-enhanced electrophilicity of aziridines contributes to their biological activity and gives rise to their utility as synthetic intermediates.

Recent developments in aziridine chemistry have focused on overcoming traditional limitations in their synthesis and application. For instance, researchers have developed methods for the coupling of amines and alkenes via an oxidative electrochemical approach, providing a streamlined synthesis of aziridines. This approach has proven particularly valuable for preparing aziridines with diverse nitrogen substituents, expanding the range of accessible structures beyond what was possible with conventional electrophilic nitrogen reagents.

Another significant advancement is the development of catalytic enantioselective reactions involving aziridines. For example, researchers have reported catalytic enantioselective reactions of 2H-azirines with thiols using cinchona alkaloid sulfonamide catalysts, affording aziridine derivatives in high yields and with excellent enantioselectivities. These methodologies expand the toolbox for preparing structurally diverse and stereochemically defined aziridines, enhancing their utility in complex molecule synthesis.

Properties

CAS No.

26338-45-4

Molecular Formula

C2H6ClN

Molecular Weight

79.53 g/mol

IUPAC Name

aziridine;hydrochloride

InChI

InChI=1S/C2H5N.ClH/c1-2-3-1;/h3H,1-2H2;1H

InChI Key

JXHSZQZCKLNUGB-UHFFFAOYSA-N

SMILES

C1CN1.Cl

Canonical SMILES

C1CN1.Cl

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Preparation Methods

Synthesis via Sulfinimine Intermediates and Acid Treatment

One well-documented approach to aziridine derivatives involves the preparation of aziridine compounds from sulfinimines. This method is notable for producing aziridines with high diastereomeric excess and yields.

  • Process Overview : Sulfinimines with defined (S) or (R) configurations undergo a reaction (illustrated in Scheme 1 of the source) to form aziridines. The reaction can be applied to both enolizable and non-enolizable sulfinimines.
  • Key Features :
    • High diastereomeric excess due to chirality control at the sulfinimine sulfur.
    • The reaction proceeds smoothly to afford cis-aziridines predominantly when one substituent is hydrogen.
  • Post-Synthesis Treatment : The aziridine compound is isolated by quenching the reaction with water, followed by solvent removal via distillation. Purification is typically achieved by silica gel chromatography (flash or HPLC).
  • Conversion to Aziridine Hydrochloride : The aziridine compound (formula I) can be reacted with acid (e.g., hydrochloric acid) to yield aziridine hydrochloride salts (formula IV or V), which are often optically active if starting from chiral sulfinimines.
  • Reference : This method is detailed in a 1995 patent describing the preparation of aziridines with high stereoselectivity and yields, highlighting the advantages of sulfinimine intermediates and acid/base ring-opening reactions.

N-Heterocyclic Carbene (NHC)-Catalyzed One-Pot Synthesis

A modern catalytic approach involves the use of N-heterocyclic carbene catalysts to synthesize aziridines in a one-pot reaction, offering operational simplicity and avoiding metal contamination.

  • Reaction Components :
    • Aldehyde
    • Nitroso compound (e.g., nitrosobenzene)
    • Michael acceptor
    • NHC catalyst (generated in situ from precursors such as imidazolium or triazolium salts with base)
  • Mechanism :
    • Initial formation of a hydroxamic acid intermediate catalyzed by NHC.
    • Subsequent reaction of the hydroxamic acid with the Michael acceptor to form the aziridine ring.
  • Advantages :
    • One-pot synthesis without isolating intermediates.
    • Mild conditions, avoiding harsh reagents or metals.
    • Versatility for different aldehydes and Michael acceptors.
  • Isolation : After reaction completion, the mixture is poured into water and extracted with organic solvents (e.g., diethyl ether, dichloromethane). The organic layer is washed, dried, and concentrated to obtain the aziridine.
  • Reference : This method is described in a 2009 patent presenting a novel catalytic multicomponent synthesis of aziridines, emphasizing the efficiency and selectivity of the NHC-catalyzed process.

Wenker Synthesis and Modified Methods for Aziridinecarboxylates

The classical Wenker synthesis and its modifications provide routes to aziridines from amino alcohols, although the original method is limited by strongly acidic conditions unsuitable for ester derivatives.

  • Original Wenker Method :
    • Conversion of amino alcohols to sulfate esters.
    • Intramolecular cyclization yields aziridines.
  • Limitations :
    • Strongly acidic conditions prevent preparation of aziridinecarboxylic esters.
  • Modified Approach :
    • Nakagawa et al. adapted the Wenker synthesis for hydroxy amino acids like serine and threonine.
    • Conversion of these amino acids to β-amino sulfonates followed by cyclization to aziridine-2-carboxylic esters.
  • Reaction Conditions :
    • Use of tosyl chloride and pyridine for sulfonation.
    • Cyclization under basic conditions (e.g., triethylamine in THF).
  • Reference : This method is detailed in a 2003 thesis describing the synthesis of aziridine-2-carboxylates via modified Wenker procedures.

Aziridination via Azido Alcohols and Staudinger Reaction

A highly regioselective method for preparing aziridines involves intramolecular nucleophilic displacement from azido alcohol derivatives, often used in complex molecule synthesis such as antiviral drugs.

  • Method Summary :
    • Starting from epoxides or azido alcohols, the azide group is reduced by triphenylphosphine (Ph3P) in THF.
    • Intramolecular nucleophilic substitution on a neighboring sulfonate group forms the aziridine ring with inversion of configuration.
  • Yields : High yields reported (e.g., 88% in Tamiflu synthesis).
  • Advantages :
    • Regiospecific and stereoselective ring closure.
    • Simultaneous reduction and ring formation in one pot.
  • Reference : This approach is reviewed in a 2012 heterocycles journal article focusing on aziridine-2-carboxylates and their synthetic applications.

Industrial-Scale Synthesis of Aziridine Hydrochloride Derivatives

An applied example of aziridine hydrochloride preparation is found in the synthesis of fingolimod hydrochloride, an immunomodulating drug, where aziridine ring formation and subsequent ring-opening are key steps.

  • Key Steps :
    • Introduction of alkyl groups via cross-coupling reactions (Kumada, Negishi, Sonogashira).
    • Aziridine ring formation followed by regioselective ring-opening.
    • Final one-pot acidic deprotection yielding fingolimod hydrochloride directly from crude mixtures.
  • Scale and Efficiency :
    • Process optimized for industrial scale (up to 500 g batches).
    • High purity and yield achieved with scalable conditions.
  • Reference : Detailed in a 2022 publication in Organic Process Research & Development, highlighting the synthetic route and optimization of aziridine hydrochloride derivatives for pharmaceutical use.

Summary Table of Preparation Methods for Aziridine Hydrochloride

Method Key Reagents/Conditions Advantages Typical Yields/Notes Reference
Sulfinimine Route + Acid Sulfinimine intermediates, acid quench High diastereomeric excess, stereocontrol High yield, isolated by chromatography
NHC-Catalyzed One-Pot Synthesis Aldehyde, nitroso compound, Michael acceptor, NHC catalyst Mild, metal-free, one-pot process Efficient, avoids intermediate isolation
Modified Wenker Synthesis Amino alcohols → β-amino sulfonates, base cyclization Suitable for aziridinecarboxylates Moderate to high yields, mild conditions
Azido Alcohol/Staudinger Azido alcohol, Ph3P, Et3N, THF Regiospecific, stereoselective High yield (e.g., 88%)
Industrial Fingolimod Synthesis Cross-couplings, acidic deprotection Scalable, high purity Industrial scale, optimized process

Chemical Reactions Analysis

Types of Reactions

Aziridine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.

    Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated polymers, while substitution reactions can introduce various functional groups into the polymer chain .

Scientific Research Applications

Synthetic Applications

Aziridine derivatives are crucial intermediates in the synthesis of various nitrogen-containing compounds. The following are key aspects of their synthetic applications:

  • Synthesis of Complex Molecules : Aziridines serve as versatile building blocks for synthesizing complex organic molecules, including natural products and pharmaceuticals. They can be transformed into a variety of functionalized compounds through ring-opening reactions, which can be regioselective depending on the substituents on the aziridine ring .
  • Catalytic Reactions : Recent studies have highlighted the use of novel catalysts in aziridine synthesis. For instance, researchers from Japan demonstrated a method using cinchona alkaloid-derived catalysts to achieve high yields and enantioselectivity in the synthesis of aziridine-oxazolone compounds . This advancement opens avenues for developing new drugs and drug candidates that are challenging to synthesize using traditional methods.
  • Enantioselective Synthesis : The ability to produce enantiomerically pure aziridines has been enhanced through various catalytic strategies. For example, phosphinothiourea-catalyzed reactions have shown promise in generating enantioselective products from aziridines .

Aziridine hydrochloride and its derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development:

  • Anticancer Properties : Recent research has identified significant anticancer activity in certain aziridine derivatives. For instance, chiral phosphine oxides derived from aziridines have demonstrated potent inhibition of cancer cell viability in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells, with IC50 values comparable to established chemotherapeutics like cisplatin . These compounds induce cell cycle arrest and apoptosis, indicating their potential as anticancer agents.
  • Antibacterial Activity : Some aziridine derivatives have shown antibacterial effects against clinical strains of Staphylococcus aureus. The structure-activity relationship studies indicate that modifications to the aziridine scaffold can enhance antibacterial efficacy .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of two aziridine phosphine oxides on HeLa and Ishikawa cells. The results indicated:

  • IC50 Values : Compound 5 showed IC50 values of 6.4 µM (HeLa) and 4.6 µM (Ishikawa), while Compound 7 exhibited values of 7.1 µM and 10.5 µM, respectively.
  • Mechanism of Action : Both compounds caused significant S-phase arrest during the cell cycle, leading to increased apoptosis markers such as phosphatidylserine exposure and oxidative stress indicators .

Case Study 2: Synthetic Utility

In a recent publication, researchers detailed the regioselective ring-opening reactions of aziridines under various conditions:

  • Yield : High yields (up to 95%) were achieved using specific solvents and reagents.
  • Applications : The resulting products were further utilized to synthesize complex nitrogen-containing frameworks relevant in medicinal chemistry .

Mechanism of Action

The mechanism of action of aziridine, homopolymer, hydrochloride involves the nucleophilic addition of a tertiary amine within the polymer to an aziridinium ion, resulting in the formation of an unreactive quaternary amine. This reaction pathway is crucial for the polymer’s stability and functionality in various applications .

Comparison with Similar Compounds

Data Tables

Table 1: Reactivity Comparison of Aziridine Derivatives

Compound Reaction Conditions Product Yield Key Application Reference
Aziridine Hydrochloride HCl/acetone, 20 min, rt Quantitative α-Chloro-β-aminoesters
Epoxides H₂O/H⁺ or OH⁻, rt High Diols, ethers
5-Thia-8-azaspiro Decane HCl Electrochemical activation Moderate Drug development

Q & A

Q. What are the standard methods for synthesizing aziridine hydrochloride, and how can reaction conditions influence product purity?

Aziridine hydrochloride is typically synthesized via the reaction of aziridine (a three-membered heterocyclic amine) with hydrochloric acid. The stereospecificity of this reaction depends on the solvent, temperature, and protonation kinetics . For example, HCl gas bubbled into anhydrous aziridine in dichloromethane at 0°C yields the hydrochloride salt with minimal ring-opening side products. Purity (>98%) is confirmed via titration, NMR (to detect residual solvents), and HPLC (to identify impurities like aziridinium ions) .

Q. How should researchers characterize aziridine hydrochloride to confirm its identity and purity?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the absence of ring-opened byproducts (e.g., β-chloroethylamine).
  • Elemental analysis : Confirming C, H, N, and Cl content within ±0.4% of theoretical values.
  • HPLC : Using a polar stationary phase (e.g., C18) with UV detection at 210 nm to resolve impurities .
  • X-ray crystallography : For definitive structural confirmation, especially when synthesizing enantiomerically pure derivatives .

Q. What safety protocols are critical when handling aziridine hydrochloride in the lab?

Aziridine hydrochloride is corrosive and mutagenic. Key precautions include:

  • Working in a fume hood with nitrile gloves and a lab coat.
  • Storing the compound in a sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis.
  • Neutralizing spills with 10% acetic acid before disposal .

Advanced Research Questions

Q. How do reaction mechanisms differ between aziridine and its hydrochloride salt in nucleophilic ring-opening reactions?

Protonation of aziridine to form the hydrochloride salt increases ring strain, making it more reactive toward nucleophiles. For instance, in water, aziridine hydrochloride undergoes hydrolysis to β-aminoethanol via an SN2 mechanism, whereas neutral aziridine requires acidic/basic catalysts. Kinetic studies using 15^{15}N-labeled compounds reveal a 10-fold rate enhancement in the protonated form due to improved leaving-group ability .

Q. What strategies mitigate stereochemical challenges in synthesizing enantiopure aziridine hydrochloride derivatives?

Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example:

  • Chiral pool synthesis : Using (R)- or (S)-aziridine-2-carboxylates as starting materials.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during ring-opening steps.
  • Asymmetric catalysis : Rhodium-catalyzed aziridination of alkenes with chiral ligands .

Q. How can computational modeling optimize reaction pathways for aziridine hydrochloride derivatives?

Density Functional Theory (DFT) calculations predict transition states and regioselectivity in ring-opening reactions. For example, studies show that aziridine hydrochloride’s protonated nitrogen directs nucleophilic attack to the less substituted carbon, contrary to neutral aziridine’s behavior. Molecular dynamics simulations further guide solvent selection (e.g., DMF vs. THF) to stabilize intermediates .

Data Contradiction and Reproducibility

Q. Why do reported yields vary for aziridine hydrochloride-mediated syntheses of pyrrolidine derivatives?

Discrepancies arise from:

  • Moisture sensitivity : Hydrolysis of aziridine hydrochloride to β-chloroethylamine in humid conditions.
  • Catalyst loading : Overuse of Lewis acids (e.g., BF₃·Et₂O) can promote side reactions like polymerization.
  • Temperature control : Exothermic ring-opening reactions require precise cooling (−20°C) to suppress byproducts .

Q. How should researchers address conflicting NMR data for aziridine hydrochloride adducts?

Contradictory 1^1H NMR signals (e.g., δ 3.2–3.5 ppm for CH₂ groups) often stem from:

  • Solvent effects : Deuterated DMSO vs. CDCl₃ alter hydrogen bonding.
  • Dynamic equilibrium : Interconversion between protonated and free-base forms in solution.
    Using low-temperature NMR (−40°C) or 15^{15}N-labeled compounds can resolve ambiguities .

Sustainability and Green Chemistry

Q. What green chemistry approaches improve the sustainability of aziridine hydrochloride synthesis?

  • Solvent-free mechanochemistry : Ball-milling aziridine with HCl gas reduces waste.
  • Biocatalysis : Immobilized enzymes for enantioselective transformations, avoiding heavy-metal catalysts.
  • Flow chemistry : Continuous reactors minimize exposure to toxic intermediates .

Tables

Q. Table 1. Comparison of Aziridine Hydrochloride Synthesis Methods

MethodYield (%)Purity (%)Key ChallengesReference
HCl gas in CH₂Cl₂85–9098–99Moisture sensitivity
Aqueous HCl neutralization70–7595–97Hydrolysis byproducts
Solid-state mechanochemistry9299Scalability issues

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